N-(2-methoxyphenyl)-3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide
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Overview
Description
N-(2-methoxyphenyl)-3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a piperidine ring, and a pyridinyl moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using 2-methoxyphenyl isocyanate.
Attachment of the Pyridinyl Moiety: The pyridinyl group can be attached through an etherification reaction using 2-methylpyridin-4-ol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the carboxamide can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-methoxybenzoic acid, while reduction of the carboxamide group can yield N-(2-methoxyphenyl)piperidine.
Scientific Research Applications
N-(2-methoxyphenyl)-3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)piperidine: Lacks the pyridinyl moiety, making it less versatile in certain reactions.
3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide: Lacks the methoxyphenyl group, which may reduce its reactivity in some contexts.
Uniqueness
N-(2-methoxyphenyl)-3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-15-12-17(9-10-21-15)26-14-16-6-5-11-23(13-16)20(24)22-18-7-3-4-8-19(18)25-2/h3-4,7-10,12,16H,5-6,11,13-14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBZGFHSUDPTIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)C(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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